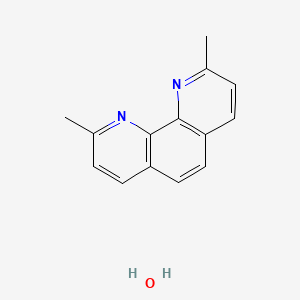

2,9-Dimethyl-1,10-phenanthroline hydrate

Description

Historical Trajectory and Evolution of Phenanthroline Ligand Chemistry

The study of phenanthroline-based ligands dates back to the late 19th century. wikipedia.org Fritz Blau first synthesized 1,10-phenanthroline (B135089) in 1898 and recognized its ability to form stable, intensely colored complexes with transition metals, similar to 2,2'-bipyridine (B1663995) which he had synthesized a decade earlier. mdpi.com These compounds were identified as Werner coordination compounds, typically with an octahedral geometry. mdpi.com

The subsequent exploration of substituted phenanthrolines led to the development of ligands with tailored electronic and steric properties. acs.org Among these, derivatives substituted at the 2 and 9 positions, such as neocuproine (B1678164), have been extensively studied. wikipedia.org The introduction of methyl groups in neocuproine was a important step, as the resulting steric bulk prevents the formation of tris-chelated complexes like [M(neocuproine)₃]ⁿ⁺, which are common for the unsubstituted 1,10-phenanthroline. wikipedia.orgwikipedia.org This steric effect is a key determinant of its selective reactivity, particularly with copper(I) ions. wikipedia.orgwikipedia.org

Foundational Research Principles and Methodological Context

The synthesis and study of 2,9-dimethyl-1,10-phenanthroline and its metal complexes are grounded in established chemical principles and methodologies.

Synthesis: Neocuproine can be synthesized through sequential Skraup reactions, which involve the condensation of o-nitroaniline with crotonaldehyde (B89634) diacetate. wikipedia.orgwikipedia.org An alternative, higher-yield method involves the condensation of o-phenylenediamine (B120857), m-nitrobenzenesulphonate, and crotonaldehyde diacetate. wikipedia.orgwikipedia.org The synthesis of its metal complexes typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. tandfonline.comresearchgate.net For instance, a copper(I) complex was prepared by reacting CuCl₂·2H₂O with 2,9-dimethyl-1,10-phenanthroline in an aqueous solution. researchgate.net

Characterization: A variety of analytical techniques are employed to characterize neocuproine and its complexes. These include:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups and study the coordination of the ligand to the metal ion. tandfonline.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the ligand and its complexes in solution. tandfonline.com UV-visible spectroscopy is crucial for studying the electronic transitions in the complexes, particularly the metal-to-ligand charge transfer (MLCT) bands that are often responsible for their color and photophysical properties. acs.org

Electrochemical Methods: Techniques like cyclic voltammetry are used to study the redox properties of the metal complexes, which is particularly relevant for their application in catalysis and photocatalysis. acs.org

Overview of Major Research Domains and Scholarly Contributions Involving 2,9-Dimethyl-1,10-phenanthroline Hydrate (B1144303)

The unique properties of 2,9-dimethyl-1,10-phenanthroline have led to its application in several key areas of research.

Coordination Chemistry and Analytical Applications: A primary application of neocuproine stems from its high selectivity for copper(I). wikipedia.org In the early 1930s, phenanthroline derivatives gained prominence as colorimetric indicators for transition metals. wikipedia.org Neocuproine forms a stable, deep orange-red complex with copper(I), [Cu(neocuproine)₂]⁺, which allows for the sensitive and selective colorimetric determination of copper. wikipedia.orgwikipedia.orgfishersci.comfishersci.ca This selectivity arises from the steric hindrance of the methyl groups, which favors the tetrahedral coordination geometry preferred by Cu(I). wikipedia.orgresearchgate.net

Catalysis: Complexes of 2,9-dimethyl-1,10-phenanthroline, particularly with copper, are effective catalysts for various organic reactions. researchgate.net One notable application is in the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a key "click chemistry" reaction used to synthesize 1,2,3-triazoles. researchgate.net The [Cu(dmph)₂]Cl·6H₂O complex has been shown to be an efficient catalyst for this transformation. researchgate.net The steric properties of the ligand can also influence the selectivity of catalytic processes, such as in the dimerization of ethylene (B1197577) where nickel complexes of neocuproine show high selectivity towards butenes. researchgate.net

Photophysics and Luminescent Materials: Copper(I) complexes with substituted phenanthroline ligands, including neocuproine, are known for their interesting photophysical properties, such as luminescence. researchgate.netacs.orgrsc.org These properties are often governed by metal-to-ligand charge transfer (MLCT) excited states. researchgate.net The steric and electronic properties of the ligands can be tuned to modify the emission wavelengths, quantum yields, and lifetimes of the complexes. acs.orgresearchgate.net For example, extending the backbone of 2,9-dimethyl-1,10-phenanthroline can lead to red-shifted absorption and increased absorptivity in its Cu(I) complexes. acs.org These characteristics make them promising for applications in areas like dye-sensitized solar cells and luminescent probes. acs.org

Biomedical Research: The interaction of metal-phenanthroline complexes with biological molecules has been an active area of research. mdpi.comnih.gov Mixed ligand copper(II) complexes containing 2,9-dimethyl-1,10-phenanthroline have been studied for their ability to bind to and cleave DNA. nih.gov Furthermore, zinc complexes of neocuproine have been shown to stimulate the proliferation of bovine aortic endothelial cells, highlighting their potential as molecular probes in cell biology. rsc.orgnih.gov

Supramolecular Chemistry: The unique steric properties of neocuproine have been instrumental in the construction of complex supramolecular architectures. Its copper(I) complexes have been widely used in the template-directed synthesis of mechanically interlocked molecules such as catenanes and rotaxanes. wikipedia.orgwikipedia.org

Interactive Data Tables

Below are interactive tables summarizing key research findings related to 2,9-Dimethyl-1,10-phenanthroline hydrate and its complexes.

Table 1: Selected Applications of 2,9-Dimethyl-1,10-phenanthroline Complexes

| Research Domain | Metal Ion | Application | Key Finding | Reference(s) |

| Analytical Chemistry | Cu(I) | Colorimetric determination of copper | Forms a stable, intensely colored complex allowing for selective detection. | wikipedia.org, fishersci.com |

| Catalysis | Cu(I) | Alkyne-azide cycloaddition (CuAAC) | Efficiently catalyzes the formation of 1,2,3-triazoles. | researchgate.net |

| Catalysis | Ni(II) | Ethylene dimerization | Steric hindrance leads to high selectivity for butenes. | researchgate.net |

| Photophysics | Cu(I) | Photosensitizers | Backbone extension shifts absorption to longer wavelengths. | acs.org |

| Biomedical | Cu(II) | DNA binding and cleavage | Mixed ligand complexes show potential as nuclease agents. | nih.gov |

| Biomedical | Zn(II) | Cell proliferation | Stimulates proliferation of bovine aortic endothelial cells. | rsc.org, nih.gov |

| Supramolecular Chemistry | Cu(I) | Synthesis of catenanes and rotaxanes | Steric properties direct the formation of interlocked molecules. | wikipedia.org, wikipedia.org |

Table 2: Characterization Data for Selected 2,9-Dimethyl-1,10-phenanthroline Complexes

| Complex | Characterization Technique | Observation | Significance | Reference(s) |

| [Cu(neocuproine)₂]⁺ | UV-Vis Spectroscopy | Deep orange-red color | Basis for colorimetric analysis of copper(I). | wikipedia.org |

| Zn(sac)(dmp)(H₂O) | IR & ¹H NMR Spectroscopy | Characterized the coordination environment. | Confirmed the structure of the synthesized complex. | tandfonline.com |

| [Cu(dmph)₂]Cl·6H₂O | X-ray Crystallography | Mononuclear copper(I) with four coordinating nitrogen atoms. | Elucidated the solid-state structure and coordination. | researchgate.net |

| Cu(L)(2,9-dmp)₂ | Absorption Spectroscopy | Varied DNA binding affinity depending on the co-ligand L. | Showed how co-ligands influence biological activity. | nih.gov |

| [PtX₂(2,9-dimethyl-1,10-phenanthroline)] | Synthesis and Characterization | Formation of square planar complexes. | Demonstrated coordination with metals other than copper. | wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZBSWSCIWCRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34302-70-0, 34302-69-7, 654054-57-6 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34302-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,9 Dimethyl 1,10 Phenanthroline and Its Derivatives

Established Reaction Pathways for the Phenanthroline Core Synthesis

The construction of the 1,10-phenanthroline (B135089) skeleton has been a subject of extensive research, with several classical methods adapted and optimized for the synthesis of its derivatives.

Modified Skraup and Doebner-von Miller Type Reactions

The Skraup and Doebner-von Miller reactions are foundational methods for the synthesis of quinolines and, by extension, phenanthrolines. youtube.comiipseries.org The archetypal Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid to form a quinoline (B57606) ring. iipseries.org The Doebner-von Miller reaction offers a modification by reacting an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. researchgate.net

For the synthesis of 2,9-dimethyl-1,10-phenanthroline, these reactions are adapted by using appropriate precursors. For instance, a modified Skraup reaction can be employed starting from 8-aminoquinoline (B160924) to build the second pyridine (B92270) ring. iipseries.org Similarly, the Doebner-von Miller approach can be utilized. One-step synthetic methods for derivatives like 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) have been developed using o-phenylenediamine (B120857) and a suitable β-diketone in the presence of a mixed-shrinking agent, such as a mixture of hydrochloric acid and an organic acid. google.com These modifications aim to improve yields and reduce the harsh conditions and polluting byproducts, such as arsenic compounds, associated with the traditional Skraup synthesis. google.com Microwave-assisted modified Skraup reactions using glycerol in water have also been developed as a greener alternative for synthesizing phenanthrolines. rsc.org

Multi-step Synthetic Sequences for Core Modifications

The 2,9-dimethyl-1,10-phenanthroline core serves as a versatile platform for the construction of more complex, polyfunctional ligands. Multi-step sequences allow for the precise installation of various functional groups, tailoring the ligand's properties for specific applications.

A common strategy involves the initial oxidation of the methyl groups, as will be discussed in detail in the following section. The resulting dicarbaldehyde or dicarboxylic acid can then undergo further reactions. For example, the dicarbaldehyde can be condensed with various amines to form Schiff bases. scirp.orgresearchgate.net One such sequence starts with the oxidation of neocuproine (B1678164) using selenium dioxide (SeO₂) to yield 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168). researchgate.netasianpubs.org This dialdehyde (B1249045) can then be reacted with aminoguanidine (B1677879) bicarbonate to produce 2,9-bis(guanylhydrazone)-1,10-phenanthroline derivatives. researchgate.net

Another multi-step approach involves the transformation of the dicarboxylic acid derivative. The dicarboxylic acid can be converted to its dimethyl ester, which can then undergo hydrazinolysis to form hydrazide derivatives. researchgate.net These examples highlight how the core can be systematically elaborated to introduce new functionalities and extend the ligand's structure.

Functionalization Strategies for Phenanthroline Derivatives

The properties of 2,9-dimethyl-1,10-phenanthroline as a ligand can be finely tuned by introducing various substituents onto the phenanthroline backbone. These modifications can influence the ligand's electronic properties, steric hindrance, and solubility, thereby affecting the characteristics of its metal complexes.

Oxidation Reactions of Methyl Groups to Dicarbaldehydes and Carboxylic Acids

The oxidation of the methyl groups at the 2 and 9 positions is a key functionalization strategy, providing entry into a wide range of derivatives.

The synthesis of 1,10-phenanthroline-2,9-dicarbaldehyde is commonly achieved through the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) with selenium dioxide (SeO₂) in a solvent like dioxane. scirp.orgresearchgate.netasianpubs.org This reaction provides the dialdehyde in good yields. asianpubs.org

Further oxidation of the dicarbaldehyde or direct oxidation of the dimethyl precursor can yield 1,10-phenanthroline-2,9-dicarboxylic acid . A two-step procedure involves the initial oxidation to the dialdehyde with SeO₂, followed by further oxidation with nitric acid (HNO₃) to afford the dicarboxylic acid. researchgate.net An alternative one-pot oxidation of neocuproine to the dicarboxylic acid can be achieved using sodium chlorite (B76162) (NaClO₂) in water under reflux conditions. nih.gov

| Starting Material | Oxidizing Agent | Product | Reference |

| 2,9-Dimethyl-1,10-phenanthroline | Selenium dioxide (SeO₂) | 1,10-Phenanthroline-2,9-dicarbaldehyde | scirp.orgresearchgate.netasianpubs.org |

| 1,10-Phenanthroline-2,9-dicarbaldehyde | Nitric acid (HNO₃) | 1,10-Phenanthroline-2,9-dicarboxylic acid | researchgate.net |

| 2,9-Dimethyl-1,10-phenanthroline | Sodium chlorite (NaClO₂) | 1,10-Phenanthroline-2,9-dicarboxylic acid | nih.gov |

Introduction of Diverse Substituents for Ligand Property Modulation

The introduction of various substituents onto the phenanthroline ring system allows for the modulation of the ligand's steric and electronic properties. nih.gov These modifications, in turn, influence the photophysical, structural, and electrochemical properties of the resulting metal complexes. nih.govcmu.edu

For example, the synthesis of 2,9-disubstituted-1,10-phenanthrolines with varying steric bulk affects the coordination geometry and rigidity of copper(I) complexes. cmu.edu Increasing the steric bulk of the substituents at the 2 and 9 positions can lead to a more rigid coordination environment, which impacts the redox potentials and excited-state lifetimes of the complexes. cmu.edu

Functionalization is not limited to the 2 and 9 positions. The synthesis of 5-nitro and 5-bromo-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes has been reported, demonstrating that the core can be modified at other positions as well. researchgate.net These substituted dialdehydes can then be used to create a variety of Schiff base derivatives. researchgate.net The introduction of such substituents directly influences the electronic nature of the phenanthroline system. Mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline with tridentate 3N primary ligands have also been synthesized, where the nature of the primary ligand influences DNA binding and cytotoxicity. nih.gov

Hydrate (B1144303) and Hemi-hydrate Formation and Stability Research

2,9-Dimethyl-1,10-phenanthroline is known to crystallize in hydrated forms, most notably as a hemihydrate and a monohydrate. nih.govwikipedia.org The presence of water molecules in the crystal lattice can influence the compound's physical properties and stability.

Research has shown that 2,9-dimethyl-1,10-phenanthroline readily forms a hemihydrate (C₁₄H₁₂N₂·0.5H₂O). researchgate.netmarquette.edu The crystal structure of the hemihydrate reveals that pairs of dimethylphenanthroline molecules are bridged by water molecules. researchgate.netmarquette.edu These water molecules are hydrogen-bonded to one of the nitrogen atoms in each phenanthroline molecule. researchgate.netmarquette.edu The formation of these hydrated structures is attributed to the lack of hydrogen-bond donor groups on the phenanthroline molecule itself, making it prone to incorporating water into its crystal lattice. researchgate.net

Green Chemistry Approaches in Synthetic Design for 2,9-Dimethyl-1,10-phenanthroline

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2,9-dimethyl-1,10-phenanthroline and its derivatives to mitigate environmental impact and enhance efficiency. These approaches focus on the use of less hazardous chemicals, alternative energy sources, and solvent-free or more environmentally friendly solvent systems.

One of the prominent green techniques employed is microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. sciforum.netiucr.org For instance, the synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde from 2,9-dimethyl-1,10-phenanthroline hemihydrate, a key intermediate, has been shown to proceed in just 10 minutes under microwave conditions, a substantial reduction from the 4 hours required with traditional refluxing. researchgate.net While the yield in this specific case was comparable to the traditional method, the drastic reduction in time highlights the efficiency of microwave assistance. researchgate.net The benefits of MAOS extend to various derivatives, with studies on other heterocyclic systems demonstrating improved yields and reduced reaction times. sciforum.netiucr.org

Another key green chemistry strategy is the development of solvent-free and catalyst-free reaction conditions . These methods are highly desirable as they reduce waste and the use of potentially toxic and volatile organic solvents. Research has demonstrated the successful one-pot synthesis of new 1,10-phenanthroline derivatives through a Hantzsch-type reaction under solvent- and catalyst-free conditions using microwave irradiation. This approach not only aligns with green chemistry principles by eliminating solvents and catalysts but also offers advantages such as shorter reaction times, high yields, and simpler work-up procedures. beilstein-journals.org

Furthermore, the development of novel catalytic systems that are more environmentally friendly is a cornerstone of green synthetic design. While traditional methods for phenanthroline synthesis often relied on harsh acid catalysts, newer approaches are exploring milder and more recyclable options.

The following table provides a comparative overview of different green synthetic approaches for phenanthroline derivatives, highlighting the advantages over conventional methods.

| Method | Key Features | Reactants/Catalyst | Solvent | Reaction Time | Yield | Ref |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time | 2,9-dimethyl-1,10-phenanthroline hemihydrate, SeO₂ | Dioxane | 10 min | Not specified, but comparable to conventional | researchgate.net |

| Solvent- and Catalyst-Free MW | One-pot, four-component reaction | 8-hydroxyquinoline, aromatic aldehyde, acetoacetanilide, NH₄OAc | None | Not specified | High | beilstein-journals.org |

| Conventional Synthesis (for comparison) | Long reaction time | 2,9-dimethyl-1,10-phenanthroline hemihydrate, SeO₂ | Dioxane | 4 hours | Not specified | researchgate.net |

Methodological Considerations for Scalable Synthesis in Research

Transitioning a synthetic route from a laboratory-scale experiment to a larger-scale production for extensive research or potential commercial use presents a unique set of challenges. For 2,9-dimethyl-1,10-phenanthroline, these considerations are critical to ensure a cost-effective, safe, and efficient process that delivers a product of high purity.

A primary consideration is the choice of synthetic route . While traditional methods like the Skraup reaction can produce neocuproine, they are often not ideal for scaling up due to safety concerns (e.g., use of arsenic) and low yields. wikipedia.org An alternative, higher-yield synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde (B89634) diacetate; however, this method is noted to be less economical, a significant factor in large-scale production. wikipedia.org A one-step synthesis method for a derivative, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, has been patented, which boasts mild reaction conditions and the absence of polluting materials, making it a more attractive option for scale-up. This method, however, reports a modest yield of 14-20%.

Process optimization is another crucial aspect. This involves systematically varying reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while minimizing energy consumption and by-product formation. For large-scale synthesis, even small improvements in yield can translate to significant cost savings.

Cost of starting materials and reagents is a paramount consideration in scalable synthesis. The economic viability of a large-scale process is heavily dependent on the cost of raw materials. The less economical nature of the higher-yielding o-phenylenediamine route for neocuproine is a case in point. wikipedia.org A thorough cost analysis of different synthetic routes is necessary to identify the most financially sustainable option for large-scale production.

Finally, process safety and waste management are non-negotiable aspects of scalable synthesis. Conducting a thorough hazard analysis of all chemicals and reaction steps is crucial to ensure a safe operating procedure. Furthermore, developing a robust waste management plan to handle and dispose of any by-products and waste streams in an environmentally responsible manner is a key requirement for any modern, large-scale chemical synthesis.

The table below outlines some key considerations for the scalable synthesis of 2,9-dimethyl-1,10-phenanthroline.

| Consideration | Key Factors | Challenges | Potential Solutions |

| Route Selection | Yield, cost of starting materials, safety, number of steps | Low yields and hazardous reagents in traditional methods. | Development of one-pot or multi-component reactions; use of less toxic and more abundant starting materials. |

| Process Optimization | Temperature, pressure, reaction time, catalyst loading | Identifying optimal conditions that balance yield, throughput, and energy consumption. | Design of Experiments (DoE) to systematically explore reaction parameters. |

| Purification | Purity requirements, cost and time of purification method | Column chromatography is not ideal for large scale. | Development of scalable crystallization, precipitation, or extraction methods. |

| Cost Analysis | Raw material costs, reagent costs, energy consumption, waste disposal | Balancing the cost of a higher-yielding but more expensive route versus a lower-yielding but cheaper route. | Techno-economic analysis of different synthetic pathways. |

| Safety and Waste | Hazardous reagents, exothermic reactions, waste streams | Ensuring safe handling of chemicals and minimizing environmental impact. | Thorough hazard analysis, implementation of robust safety protocols, and development of a comprehensive waste management plan. |

Coordination Chemistry of 2,9 Dimethyl 1,10 Phenanthroline Hydrate

Ligand Design Principles and Steric Influence of Methyl Groups

The coordination properties of 1,10-phenanthroline (B135089) and its derivatives are significantly influenced by the nature and position of substituents on the phenanthroline backbone. The introduction of methyl groups at the 2 and 9 positions, adjacent to the nitrogen donor atoms, creates substantial steric hindrance. This steric bulk is a key principle in its design, dictating the geometry and stability of the resulting metal complexes.

Unlike the flat, unsubstituted 1,10-phenanthroline which can readily form complexes with various coordination numbers, the methyl groups of neocuproine (B1678164) prevent the formation of planar complexes. This steric clash forces a distorted, often tetrahedral, geometry upon the metal center. nih.govcmu.edu This effect is particularly pronounced in complexes with ions that would typically favor higher coordination numbers or planar geometries. For instance, in iridium complexes, the Ir—N(phenanthroline) bond lengths are elongated to approximately 2.21 Å when using 2,9-dimethyl-1,10-phenanthroline, indicating a significant steric effect compared to the unsubstituted ligand. iucr.org This steric constraint can also influence the reactivity and properties of the complex, making neocuproine a highly effective ligand in specific catalytic applications, such as the palladium-catalyzed aerobic oxidation of alcohols. researchgate.net

Complexation Dynamics with Transition Metal Ions

Neocuproine forms complexes with a wide range of transition metal ions, with its steric profile playing a crucial role in the resulting coordination architectures. The dynamics of complexation, including the stability and structure of the formed species, are heavily dependent on the preferred coordination geometry and oxidation state of the metal ion.

The chemistry of neocuproine with copper is particularly notable. The steric hindrance from the methyl groups preferentially stabilizes the +1 oxidation state of copper. Copper(I) (d¹⁰) readily forms four-coordinate, tetrahedral complexes, a geometry that perfectly accommodates the bulky neocuproine ligands. In contrast, Copper(II) (d⁹) often prefers square-planar or five/six-coordinate geometries, which are sterically disfavored by neocuproine. This leads to the [Cu(neocuproine)₂]²⁺ complex adopting a distorted, non-planar geometry. nih.govdoi.org

The synthesis of copper-neocuproine complexes typically involves the reaction of a copper salt with the ligand in a suitable solvent.

Copper(I) Complexes : A common method involves the reduction of a Cu(II) salt in the presence of the neocuproine ligand. Alternatively, a stable Cu(I) source, such as [Cu(CH₃CN)₄]PF₆, can be reacted directly with two equivalents of the ligand in a solvent like acetonitrile (B52724) or dichloromethane. cmu.edu The resulting [Cu(neocuproine)₂]⁺ cation precipitates as a salt with the corresponding anion. cmu.edu Another approach is the direct synthesis from copper powder, which is dissolved in a solution containing neocuproine and other reagents under heating. nih.gov

Copper(II) Complexes : These are generally synthesized by directly reacting a Cu(II) salt, like CuCl₂ or Cu(NO₃)₂, with neocuproine in an aqueous or alcoholic solution. nih.govnih.gov The stoichiometry can be controlled to produce complexes with one or two neocuproine ligands, often with other co-ligands (like water, halides, or carboxylates) completing the coordination sphere. nih.govnih.gov For example, reacting CuCl₂·2H₂O with neocuproine and 4-hydroxypyridine-2,6-dicarboxylic acid yields the complex [Cu(C₇H₃NO₅)(C₁₄H₁₂N₂)]·3H₂O. nih.gov

For Copper(I) complexes like [Cu(dmp)₂]⁺ (where dmp is 2,9-dimethyl-1,10-phenanthroline), the geometry is typically a distorted tetrahedron. nih.gov The Cu-N bond distances generally fall in the range of 2.03 to 2.08 Å. nih.gov The dihedral angle between the two phenanthroline planes is a key parameter describing the degree of distortion from a perfect tetrahedral geometry. nih.gov

For Copper(II) complexes , the coordination geometry is more varied. Monomeric complexes such as [Cu(H₂O)(5-Cl-Sal)(Neo)] adopt a deformed square pyramidal geometry. nih.gov Dimeric and other polynuclear structures are also observed. nih.gov Spectroscopic techniques like UV-Vis and EPR are also crucial, especially for characterizing species in solution and complementing the solid-state structural data. nih.govmdpi.com

| Complex | Oxidation State | Geometry | Cu-N Bond Lengths (Å) | Cu-O Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [Cu(dmp)₂]⁺ in [Cu(dmp)₂]₂[Fe(CN)₅NO] | Cu(I) | Distorted Tetrahedral | 2.034(3) - 2.079(3) | N/A | nih.gov |

| [Cu(H₂O)(5-Cl-Sal)(Neo)] | Cu(II) | Deformed Square Pyramid | 2.023(2) (basal), 2.295(2) (axial) | 1.899(2) - 1.973(2) | nih.gov |

| [Cu(C₇H₃NO₅)(C₁₄H₁₂N₂)] | Cu(II) | Distorted Square Pyramid | N3-Cu1: ~1.69, N1-Cu1: ~1.69 | O5-Cu1: ~1.59, O1-Cu1: ~1.59 | nih.gov |

The redox couple [Cu(neocuproine)₂]²⁺/[Cu(neocuproine)₂]⁺ is central to the utility of this ligand. The steric hindrance provided by the methyl groups makes the tetrahedral Cu(I) complex particularly stable. This results in a relatively low redox potential for the Cu(II)/Cu(I) couple, making the [Cu(neocuproine)₂]²⁺ complex a moderately strong oxidizing agent.

This property is famously exploited in the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay, where the reduction of the blue [Cu(neocuproine)₂]²⁺ complex to the yellow [Cu(neocuproine)₂]⁺ complex by an antioxidant is monitored spectrophotometrically. researchgate.net Cyclic voltammetry studies of Cu(I) complexes show that bulky groups at the 2,9-positions significantly affect the redox potential of the Cu(II)/Cu(I) couple. doi.org The interaction of copper-neocuproine complexes can also lead to the generation of reactive oxygen species through redox cycling. nih.gov

| Complex | Solvent | E₁/₂ (V vs. Ag/AgCl) | Redox Couple | Reference |

|---|---|---|---|---|

| [Cu(dpp)₂]⁺ | CH₂Cl₂ | +0.60 | Cu(II)/Cu(I) | doi.org |

| [Cu(dnp)₂]⁺ | CH₂Cl₂ | +0.74 | Cu(II)/Cu(I) | doi.org |

2,9-Dimethyl-1,10-phenanthroline also forms complexes with both iron(II) and iron(III). The steric hindrance of the methyl groups plays a significant role here as well. While the unsubstituted 1,10-phenanthroline readily forms the stable, octahedral tris-chelate complex [Fe(phen)₃]²⁺ (ferroin), the formation of an analogous [Fe(neocuproine)₃]²⁺ complex is sterically hindered. wikipedia.org

Instead, neocuproine can form bis-chelate complexes with iron. acs.org A family of M(neocuproine)₂ⁿ⁺ complexes (where M = Fe or Co) has been synthesized and studied, revealing that the neocuproine ligand can be redox-active, participating in electron transfer processes. acs.org

The synthesis of iron(III) complexes with neocuproine has also been reported. Reaction of FeCl₃ with 2,9-dimethyl-1,10-phenanthroline in a 1:1 molar ratio in the presence of hydrochloric acid yields the complex ion [methylphenH][FeCl₄]. nih.gov In this case, the phenanthroline ligand is protonated and acts as a counter-ion to the tetrachloroferrate(III) anion, rather than directly coordinating to the Fe(III) center in a chelated fashion. nih.gov Stability studies showed that alkyl substituents on the phenanthroline ligand impact metal binding, with more substituted ligands potentially exhibiting stronger binding. nih.gov Heterometallic complexes containing both copper and iron, such as the ionic complex [Cu(dmp)₂]₂[Fe(CN)₅NO], have also been synthesized, where the neocuproine is coordinated to the copper(I) center. nih.gov

Zinc(II) Complexation and Structural Studies

The complexation of Zinc(II) with 2,9-dimethyl-1,10-phenanthroline (neocuproine) has been a subject of interest, particularly for creating molecular probes to study biological systems. nih.gov In one study, the complex Zn(II)2,9-dimethyl-1,10-phenanthroline, was identified as a stimulator of vascular endothelial cell proliferation. nih.gov

The synthesis of this and similar complexes typically involves dissolving the metal salt and the ligand in a stoichiometric 1:1 ratio in a suitable solvent, allowing the complex to crystallize. nih.gov While detailed structural analysis of this specific zinc complex is not extensively covered in the provided research, the studies confirm its formation and utility as a stable compound in biological assays. nih.govnih.gov The research highlights that the biological activity observed is specific to the zinc complex, as the ligand alone or combined with most other metals did not produce the same effect, suggesting the unique coordination environment of the Zn(II) ion is key to its function. nih.govnih.gov

Palladium(II) and Platinum(II) Complex Synthesis and Characterization

The synthesis of palladium(II) and platinum(II) complexes with phenanthroline derivatives is significant due to their potential applications in catalysis and medicine. researchgate.netnih.gov

Palladium(II) Complexes: The synthesis of palladium(II) complexes containing 1,10-phenanthroline ligands often starts with a precursor like Pd(phen)Cl₂. nih.gov For instance, the complex [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ was synthesized by reacting Pd(phen)Cl₂ with silver triflate (Ag(O₃SCF₃)) in acetonitrile. nih.gov This reaction provides an excellent source of the Pd(phen)²⁺ moiety for further reactions in organic solvents. nih.gov Another approach involves creating tetradentate ligands derived from 2,9-dimethyl-1,10-phenanthroline, which are then reacted with palladium salts to form complexes like [Pd(L)]Cl₂. nih.gov These complexes have been characterized using elemental analysis, IR, and ¹H NMR spectroscopy. nih.gov

Platinum(II) Complexes: The synthesis of platinum(II) complexes with 2,9-dimethyl-1,10-phenanthroline (neocuproine) can be challenging due to the product's poor solubility. wku.edu A typical synthesis involves reacting potassium tetrachloroplatinate (K₂PtCl₄) with neocuproine. wku.edu One method describes dissolving K₂PtCl₄ in water, adding DMSO, and then reacting the resulting intermediate with neocuproine. wku.edu Researchers have explored various synthetic pathways to improve solubility and reactivity, experimenting with different solvents like DMF and reagents such as silver oxalate, but achieving a water-soluble product remains a challenge. wku.edu

Table 1: Summary of Synthetic Approaches for Pd(II) and Pt(II) Complexes

| Metal Ion | Precursor | Reagents | Solvent | Product | Characterization | Ref |

|---|---|---|---|---|---|---|

| Pd(II) | Pd(phen)Cl₂ | Ag(O₃SCF₃) | Acetonitrile | [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | IR, ¹H NMR, X-ray | nih.gov |

| Pd(II) | Pd(II) salt | N,N'-dialkyl-1,10-phenanthroline-2,9-dimathanamine | Not specified | [Pd(L)]Cl₂ | Elemental Analysis, IR, ¹H NMR | nih.gov |

| Pt(II) | K₂PtCl₄ | 2,9-dimethyl-1,10-phenanthroline (neocuproine) | Water, DMSO | Platinum (II) Neocuproine Dichloride | NMR | wku.edu |

Cobalt(II) Complex Systems and Their Structural Analysis

Cobalt(II) forms a variety of complexes with 2,9-dimethyl-1,10-phenanthroline (dmphen), exhibiting different coordination geometries and structural features.

In the complex [Co(C₇H₅O₃)₂(C₁₄H₁₂N₂)], the Co(II) ion is five-coordinated in a distorted trigonal-bipyramidal geometry. nih.gov It binds to two nitrogen atoms from the dmphen ligand and three oxygen atoms from two 2-hydroxybenzoate anions. nih.gov One 2-hydroxybenzoate anion is monodentate, while the other is bidentate, leading to different Co—O bond lengths. nih.gov

Another example is [Co(HCO₂)₂(C₁₄H₁₂N₂)(H₂O)]·H₂O, where the Co(II) ion has a distorted octahedral coordination. nih.gov The coordination sphere consists of two nitrogen atoms from the dmphen ligand and four oxygen atoms from a chelating formate (B1220265) anion, a monodentate formate anion, and an aqua ligand. nih.gov The crystal structure is further organized into layers through O—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov

Table 2: Selected Structural Data for Cobalt(II)-dmphen Complexes

| Complex | Geometry | Coordination Atoms | Key Bond Lengths (Å) | Ref |

|---|---|---|---|---|

| [Co(C₇H₅O₃)₂(C₁₄H₁₂N₂)] | Distorted Trigonal Bipyramidal | CoO₃N₂ | Co—O (monodentate): 1.9804, Co—O (bidentate): 2.1359 & 2.1981 | nih.gov |

The crystal structure of these complexes is often stabilized by aromatic π–π stacking interactions between the phenanthroline rings. researchgate.net

Mercury(II) Complexation and Mechanistic Research

Complexes of Mercury(II) with 2,9-dimethyl-1,10-phenanthroline have been synthesized and characterized, with some research focusing on novel synthesis methods like sonochemistry. researchgate.net Microstructured crystalline complexes of [HgI₂(C₁₄H₁₂N₂)] and [HgBr₂(C₁₄H₁₂N₂)] were successfully prepared by reacting mercury acetate, 2,9-dimethyl-1,10-phenanthroline, and either KI or KBr in methanol (B129727) under ultrasonic irradiation. researchgate.net This sonochemical method offers an alternative to traditional synthesis routes. The resulting complexes were characterized using techniques such as IR spectroscopy and X-ray diffraction (XRD) analysis. researchgate.net The research on mercury(II) complexation also extends to its biosorption, where 1,10-phenanthroline has been grafted onto materials to study the equilibrium biosorption of mercury(II). researchgate.net

Silver(I) Complexation and DNA Interaction Studies

Silver(I) complexes with 2,9-dimethyl-1,10-phenanthroline have been synthesized and studied for their potential biological applications, particularly their interaction with DNA. nih.gov The complex Ag(2,9-dimethyl-1,10-phenanthroline)₂·H₂O has been characterized by spectroscopic and physicochemical methods. nih.gov

Investigations into its binding with calf thymus DNA (CT-DNA) have been performed using multiple techniques:

UV-Vis Absorption Studies : These studies revealed a binding constant (K_b) of 5.3 ± 0.2 × 10⁴ M⁻¹, indicating a significant interaction between the complex and DNA. nih.gov

Fluorimetric Studies : The thermodynamic parameters (enthalpy and entropy) of the reaction suggested that hydrophobic forces play a role in the interaction. nih.gov

Circular Dichroism (CD) Spectroscopy : The CD spectrum showed that the silver(I) complex induces a structural transition in CT-DNA from the B-form to the A-form. nih.gov

Viscosity and Gel Electrophoresis : These experiments demonstrated that the complex can cleave supercoiled plasmid DNA. nih.gov

Collectively, these results suggest that the silver(I) complex interacts with DNA through a partial intercalative binding mode. nih.gov The ability of such complexes to bind and cleave DNA highlights their potential in the development of new therapeutic agents. nih.govd-nb.info

Lead(II) Complexation and Holo/Hemidirected Geometries

The coordination chemistry of lead(II) is heavily influenced by the stereochemical activity of its 6s² lone pair of electrons, which can lead to different coordination geometries. znaturforsch.com This is particularly evident in its complexes with 2,9-dimethyl-1,10-phenanthroline (dmphen). researchgate.netznaturforsch.com Two main geometries are observed: holodirected, where ligands are distributed around the entire metal center, and hemidirected, where ligands occupy only part of the coordination sphere, leaving a gap for the lone pair. znaturforsch.com

The 1:1 complex, [Pb(dmphen)(NO₃)₂], is polymeric and features an unsymmetrical eight-coordinate Pb atom with a holodirected geometry. znaturforsch.comresearchgate.net In contrast, the 1:2 complex, [Pb(dmphen)₂(ClO₄)₂], is monomeric and also has an unsymmetrical eight-coordinate Pb atom, but with a hemidirected geometry. znaturforsch.comresearchgate.net

Table 3: Geometry of Lead(II)-dmphen Complexes

| Complex | Stoichiometry (Pb:dmphen) | Structure | Coordination Number | Geometry | Ref |

|---|---|---|---|---|---|

| [Pb(dmphen)(NO₃)₂] | 1:1 | Polymeric | 8 | Holodirected | znaturforsch.comresearchgate.net |

The difference in geometry is striking because most lead(II) complexes with the parent 1,10-phenanthroline ligand exhibit hemidirected structures. znaturforsch.com The holodirected arrangement in the [Pb(dmphen)(NO₃)₂] complex is possibly due to the steric repulsion caused by the methyl groups in the 2 and 9 positions of the dmphen ligand. znaturforsch.com These complexes have been characterized by elemental analysis, IR, and various NMR techniques (¹H, ¹³C, and ²⁰⁷Pb), with their structures confirmed by X-ray crystallography. researchgate.net

Rare Earth Element (Lanthanide/Actinide) Complexation Strategies

The complexation of lanthanides (Ln) and actinides (An) with derivatives of 1,10-phenanthroline is a significant area of research, driven by the need for efficient separation methods in nuclear fuel reprocessing. nih.govnih.gov Ligands based on the 1,10-phenanthroline scaffold are designed to selectively bind these f-block elements.

One strategy involves using 1,10-phenanthroline-2,9-dicarboxamide (B1246272) ligands. nih.gov Theoretical studies predicted, and experiments later validated, that these ligands show selectivity for trivalent actinides like Americium(III) over trivalent lanthanides like Europium(III). nih.gov This selectivity arises from a concept termed "intra-ligand synergism," where a hard oxygen donor atom preferentially binds to An(III) in the presence of a soft nitrogen donor from the phenanthroline core. nih.gov By modifying the amide groups, a separation factor of up to 51 for Am(III) over Eu(III) was achieved. nih.gov

Solvent extraction studies with 1,10-phenanthroline-2,9-diamides have revealed two competing extraction mechanisms for lanthanides from nitric acid solutions. nih.gov

Neutral Complexes : Lighter lanthanides tend to form neutral complexes of the type LLn(NO₃)₃.

Tight Ion Pairs : Heavier lanthanides are extracted primarily as tight ion pairs, such as {[LLn(NO₃)₂H₂O]⁺(NO₃)⁻}. nih.gov

This difference in complexation behavior across the lanthanide series is attributed to the decrease in ionic radii and the subsequent change in the coordination number for the heavier elements. nih.gov The synthesis of these lanthanide complexes often involves adding a solution of the lanthanide nitrate (B79036) to the ligand in a suitable solvent mixture like chloroform (B151607) and acetonitrile. nih.gov Furthermore, research into 4,7-oxygenated 1,10-phenanthroline-2,9-diamides has shown that these ligands adopt a dihydroxy tautomeric form upon coordination with lanthanide nitrates. rsc.org

Crystal Engineering and Supramolecular Assembly of Coordination Complexes

The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design and construct novel solid-state architectures. In the context of 2,9-dimethyl-1,10-phenanthroline (dmphen) coordination complexes, non-covalent forces such as hydrogen bonding and π-π stacking play a pivotal role in dictating the final supramolecular assembly. These interactions govern the packing of individual complex molecules, leading to the formation of diverse and intricate multi-dimensional networks. The steric hindrance from the methyl groups at the 2 and 9 positions significantly influences the geometry of the resulting complexes and, consequently, their packing arrangements.

Role of Hydrogen Bonding and Pi-Stacking Interactions

The hydrate (B1144303) form of 2,9-dimethyl-1,10-phenanthroline itself provides a clear example of hydrogen bonding. In the hemihydrate crystal structure, pairs of dmphen molecules are bridged by water molecules. researchgate.netmarquette.edu These water molecules are situated on a twofold axis and form hydrogen bonds with one of the nitrogen atoms on each of the two phenanthroline molecules. researchgate.netmarquette.edu However, these hydrogen bonds are noted to be relatively long and not perfectly linear, a likely consequence of the steric constraints imposed by the parallel arrangement of the dmphen molecules. researchgate.netmarquette.edu

In coordination complexes, hydrogen bonds can form between the ligands, solvent molecules of crystallization, or counter-ions and the dmphen ligand or other ligands in the coordination sphere. For instance, in certain nickel(II) complexes, intermolecular C-H···Cl hydrogen bonds link complex cations and anions, contributing to the formation of a three-dimensional framework. nih.gov

Pi-stacking interactions are another dominant force in the crystal packing of dmphen complexes. The planar, aromatic nature of the phenanthroline ring system facilitates face-to-face π-π stacking. These interactions are common between adjacent dmphen ligands of neighboring complex units, leading to the formation of one-dimensional chains or more complex networks. researchgate.net For example, in dichlorido(2,9-dimethyl-1,10-phenanthroline-κN,N′)copper(II), intermolecular π-π stacking occurs between adjacent phenanthroline ligands with a centroid-centroid distance of 3.733 Å, resulting in a supramolecular network structure. researchgate.net Similarly, in a diiodidocadmium(II) complex, inversion-related molecules interact along the c-axis via π-π stacking between the phenanthroline rings, with centroid-centroid distances of 3.707 (9) and 3.597 (10) Å. nih.gov The strength and geometry of these interactions are influenced by factors such as the nature of the metal ion and the presence of other ligands. researchgate.net While significant in many structures, there are cases where, despite the presence of multiple aromatic rings, significant intermolecular π-π contacts are absent due to the specific packing arrangement. nih.gov

Table 1: Hydrogen Bond Parameters in 2,9-Dimethyl-1,10-phenanthroline Hemihydrate

| Donor-H···Acceptor | O-H Distance (Å) | H···N Distance (Å) | O···N Distance (Å) | O-H···N Angle (°) | Reference |

|---|---|---|---|---|---|

| O-H···N | 1.06 (4) | 2.03 (4) | 3.020 (3) | 154 (3) | researchgate.netmarquette.edu |

This interactive table summarizes key hydrogen bonding data.

Table 2: Pi-Stacking Interaction Parameters in dmphen Complexes

| Complex | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

[CuCl₂(C₁₄H₁₂N₂)] |

phen···phen | 3.733 | researchgate.net |

[CdI₂(C₁₄H₁₂N₂)] |

pyridyl···phenyl | 3.707 (9) | nih.gov |

[CdI₂(C₁₄H₁₂N₂)] |

phenyl···phenyl | 3.597 (10) | nih.gov |

[Pb(dmphen)(NO₃)₂]n |

dmphen···dmphen | 3.325 | researchgate.net |

This interactive table presents examples of π-π stacking distances in various dmphen coordination complexes.

Self-assembly Processes in Solution and Solid State

The formation of ordered supramolecular structures from dmphen coordination complexes is a result of self-assembly processes, which can be observed in both solution and the solid state. This process is driven by the thermodynamic quest for the most stable arrangement, guided by the aforementioned non-covalent interactions.

In solution, the coordination of dmphen to a metal ion is the initial step of the assembly. The properties of the solvent and the nature of the counter-anions can significantly influence the structure of the resulting complexes and their subsequent aggregation. acs.org The preorganized nature of ligands like dmphen, where the binding sites are already in a favorable conformation for metal chelation, facilitates the formation of stable complexes in solution. uncw.edu The specific geometry and electronic properties of the primary coordination complex dictate how it will interact with other identical or different units to form larger assemblies.

In the solid state, these pre-formed or forming complexes organize into a crystalline lattice. This crystallization process is a prime example of solid-state self-assembly. The final architecture is a direct consequence of the cumulative effect of all intermolecular forces. For example, the combination of π-π stacking and hydrogen bonding can lead to the formation of infinite one-dimensional ladders or two-dimensional networks. nih.govresearchgate.net In a lead(II) nitrate complex with dmphen, the individual [Pb(dmphen)(NO₃)₂] units self-assemble into a polymeric structure. researchgate.net This assembly is stabilized by both coordinative bonds and π-π stacking interactions between the dmphen ligands of adjacent units, demonstrating how covalent and non-covalent forces cooperate to build extended structures. researchgate.net The synthesis method, such as hydrothermal techniques or slow diffusion, can also play a crucial role in the kinetic and thermodynamic control of the self-assembly process, sometimes yielding different crystalline forms or polymorphs. researchgate.net

Spectroscopic and Structural Characterization Methodologies for 2,9 Dimethyl 1,10 Phenanthroline Hydrate and Its Complexes

X-ray Diffraction Methodologies for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. For 2,9-dimethyl-1,10-phenanthroline (neocuproine) and its derivatives, this technique reveals critical information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net

The structure of 2,9-dimethyl-1,10-phenanthroline hemihydrate has been determined to be in the tetragonal crystal system with the space group I4(1/a). researchgate.netmarquette.edu In this structure, pairs of neocuproine (B1678164) molecules are bridged by water molecules via hydrogen bonds to the nitrogen atoms. researchgate.netmarquette.edu These hydrogen bonds are noted to be long and not perfectly linear. researchgate.net The phenanthroline molecule itself is nearly planar, though the individual C6 rings exhibit a slight tilt relative to each other. marquette.edu

When neocuproine acts as a ligand in metal complexes, X-ray crystallography elucidates the coordination environment around the central metal ion. For instance, studies on ternary copper(II) complexes with neocuproine and salicylate (B1505791) ligands have revealed the formation of various crystal structures, including monomeric, dimeric, and dinuclear species. nih.govresearchgate.net In a monomeric complex, [Cu(H2O)(5-Cl-Sal)(Neo)], the copper center adopts a deformed square pyramidal geometry. nih.gov A dinuclear complex, [Cu2(μ-5-Cl-Sal)(5-Cl-HSal)2(Neo)2]·EtOH, shows one copper atom in a deformed square pyramidal environment and the other in a deformed square bipyramidal geometry. nih.gov These structures are often stabilized by intermolecular hydrogen bonds and π-π aromatic stacking interactions between the neocuproine ligands of adjacent molecules. nih.gov

Table 1: Selected Crystallographic Data for 2,9-Dimethyl-1,10-phenanthroline Hemihydrate and a Lead(II) Complex

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 2,9-Dimethyl-1,10-phenanthroline hemihydrate | C14H12N2 · 0.5H2O | Tetragonal | I4(1/a) | a = 14.258(3) Å, c = 22.286(4) Å | researchgate.netmarquette.edu |

| [Pb(dmphen)(NO3)2]n | C14H12N2Pb(NO3)2 | Monoclinic | P2(1)/c | a = 9.125(3) Å, b = 9.451(3) Å, c = 18.251(6) Å, β = 100.01(1)° | researchgate.net |

| [Pb(dmphen)2(ClO4)2] | C28H24N4Pb(ClO4)2 | Triclinic | P-1 | a = 9.511(2) Å, b = 11.542(3) Å, c = 14.501(4) Å, α = 104.11(1)°, β = 101.12(1)°, γ = 102.12(1)° | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For 2,9-dimethyl-1,10-phenanthroline hydrate (B1144303) and its complexes, ¹H and ¹³C NMR provide key information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netresearchgate.netnih.gov

The ¹H NMR spectrum of 2,9-dimethyl-1,10-phenanthroline is characterized by signals corresponding to the aromatic protons on the phenanthroline core and a distinct singlet for the methyl group protons. ichemical.commdpi.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons typically appear as a singlet around δ 2.97 ppm, while the aromatic protons resonate in the range of δ 7.51-8.14 ppm. ichemical.com

Upon coordination to a metal ion, such as in lead(II) complexes, the chemical shifts of the ligand's protons are altered. researchgate.netresearchgate.net For example, in the ¹H NMR spectrum of [Pb(dmphen)₂(ClO₄)₂] in DMSO, the methyl proton singlet shifts to δ 2.80 ppm, and the aromatic protons show distinct doublets and singlets between δ 7.65 and δ 9.40 ppm. researchgate.net This change in chemical shifts confirms the coordination of the ligand to the metal center. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides complementary information. For the free ligand, characteristic signals for the methyl carbons and the various aromatic carbons are observed. researchgate.netresearchgate.net In a lead(II) complex, these signals also shift, reflecting the change in the electronic environment upon complexation. For instance, the methyl carbon in [Pb(dmphen)(NO₃)₂] appears at δ 25.04 ppm in the ¹³C NMR spectrum. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Neocuproine and a Lead(II) Complex in DMSO

| Compound | Nucleus | Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| [Pb(dmphen)(NO3)2] | ¹H NMR | 2.85 (s, 6H, CH₃), 7.70-7.85 (d, 2H), 8.00-8.15 (s, 2H), 9.25-9.45 (d, 2H) | researchgate.net |

| ¹³C NMR | 25.04 (CH₃), 123.71, 125.62, 126.84, 136.74, 158.44, 177.66 | researchgate.net | |

| [Pb(dmphen)2(ClO4)2] | ¹H NMR | 2.80 (s, 6H, CH₃), 7.65-7.80 (d, 2H), 7.95-8.10 (s, 2H), 9.20-9.40 (d, 2H) | researchgate.net |

| ¹³C NMR | 25.04 (CH₃), 123.75, 125.60, 126.80, 136.70, 158.46, 177.70 | researchgate.net |

For more complex systems, particularly those involving heavy metal ions, advanced NMR techniques are employed. ²⁰⁷Pb NMR spectroscopy has been successfully used to characterize lead(II) complexes of 2,9-dimethyl-1,10-phenanthroline. researchgate.netresearchgate.net The ²⁰⁷Pb chemical shift is highly sensitive to the coordination environment of the lead atom. For the holodirected [Pb(dmphen)(NO₃)₂] complex, a ²⁰⁷Pb NMR signal was observed at δ = 450.03 ppm, while the hemidirected [Pb(dmphen)₂(ClO₄)₂] complex showed a signal at δ = -390.50 ppm. researchgate.net This significant difference in chemical shifts directly reflects the different stereochemical activities of the lone pair of electrons on the Pb(II) ion in the two distinct coordination geometries. researchgate.net While less common, techniques like ¹⁵N NMR can also provide direct information about the nitrogen atoms involved in the coordination to the metal center. ipb.pt

Vibrational Spectroscopy (IR, Raman) for Ligand and Complex Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to probe the vibrational modes of molecules. nih.govresearchgate.net These methods are effective for confirming the coordination of 2,9-dimethyl-1,10-phenanthroline to a metal ion by observing shifts in the characteristic vibrational bands of the ligand. researchgate.netacs.org

The IR spectrum of free neocuproine displays characteristic absorption bands corresponding to C-H, C=N, and C=C stretching and bending vibrations of the aromatic rings. nih.govresearchgate.net Upon complexation, such as with lead(II) or mercury(II), these bands may shift in frequency. researchgate.netresearchgate.netresearchgate.net For example, in a lead nitrate (B79036) complex, the nitrate group shows a characteristic band around 1371 cm⁻¹, while a perchlorate (B79767) complex exhibits a strong band near 1100 cm⁻¹. researchgate.net The coordination of the phenanthroline nitrogen atoms to a metal is often confirmed by the appearance of new bands at lower frequencies, corresponding to the metal-nitrogen (M-N) bond vibration. researchgate.net

Raman spectroscopy provides complementary vibrational information. researchgate.netacs.org Differences between the Raman spectra of free neocuproine and its metal complexes, such as with copper, can be used to identify characteristic markers for complexation. researchgate.net Both IR and Raman spectroscopy are powerful for analyzing the structure of the ligand and how it is perturbed upon forming a complex, and can be supported by theoretical calculations to assign the observed vibrational modes. acs.org

Table 3: Key IR Absorption Bands (cm⁻¹) for Neocuproine Complexes

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| [Pb(dmphen)(NO3)2] | ν(NO₃) | ~1371 | researchgate.net |

| [Pb(dmphen)2(ClO4)2] | ν(ClO₄) | ~1100 (very strong) | researchgate.net |

| [HgI2(C14H12N2)] | Hg-N | 470 | researchgate.net |

Electronic Absorption and Luminescence Spectroscopic Studies

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure. UV-Visible absorption and luminescence (fluorescence) spectroscopy are particularly valuable for studying neocuproine and its complexes. researchgate.netresearchgate.netriken.jp

The UV-Visible absorption spectrum of 2,9-dimethyl-1,10-phenanthroline (neocuproine) in solution typically shows intense absorption bands in the UV region. researchgate.netnih.gov These bands are generally assigned to π-π* electronic transitions within the aromatic phenanthroline ring system. nih.gov

Upon complexation with a metal ion, the electronic spectrum changes significantly. The original π-π* transitions of the ligand may undergo a bathochromic (red) or hypsochromic (blue) shift. researchgate.netnih.gov More importantly, new absorption bands can appear, often in the visible region. researchgate.netresearchgate.net

A well-known example is the complex of neocuproine with copper(I), [Cu(neocuproine)₂]⁺, which has a characteristic deep orange-red color. wikipedia.org This color arises from an intense absorption band in the visible region (~460 nm), which is attributed to a metal-to-ligand charge transfer (MLCT) transition. researchgate.net This transition involves the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. The formation of this colored complex is highly selective for copper(I) and forms the basis of a classic spectrophotometric method for copper determination. wikipedia.orgresearchgate.net In complexes with other transition metals like copper(II), weaker d-d transitions, which are typically forbidden by selection rules but become partially allowed in a complex, may also be observed at longer wavelengths in the visible region. mdpi.comufs.ac.za

Table 4: UV-Visible Absorption Data for Neocuproine and a Copper(I) Complex

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Neocuproine | Various | ~260-270, ~290-310 | π-π* | researchgate.net |

| [Cu(neocuproine)₂]⁺ | Various | ~460 | MLCT | researchgate.net |

Photophysical Property Investigations (e.g., Emission Maxima, Quantum Yields)

Copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline are known for their metal-to-ligand charge-transfer (MLCT) excited states. For instance, the [Cu(neocuproine)₂]⁺ complex exhibits a distinct deep orange-red color. The emission properties of such complexes are governed by processes like thermally activated delayed fluorescence (TADF), where the system can cycle between singlet and triplet excited states, influencing the emission lifetime and efficiency. For a related complex, [Cu(R₂phen)₂]⁺, a long-lived MLCT emission was observed at 599 nm with a quantum yield of 5.6%. nih.gov

Rhenium(I) complexes incorporating the 2,9-dimethyl-1,10-phenanthroline (neocuproine) ligand have also been synthesized and studied. A series of Re(I) mixed-ligand bis-diimine dicarbonyl complexes with the general formula [Re(NN1)(NNi)(CO)₂]OTf, where NN1 is neocuproine, demonstrate deep red to near-infrared (NIR) emission. These emissions, confirmed by TD-DFT calculations to be from a ³MLCT excited state, can reach up to 845 nm in both solution and solid states. acs.org

The photoluminescence of copper(II) complexes with mixed ligands, including a phenanthroline derivative, has been shown to produce cyan emissions with significant quantum yields in DMF solutions. spectrabase.com For example, a copper(II) complex with salicylic (B10762653) acid and a phenanthroline-based ligand exhibited a quantum yield of 30.75% in the solid state. spectrabase.com The emission characteristics are summarized in the table below.

| Complex Type | Emission Maximum (λem) | Quantum Yield (Φ) | Solvent/State | Reference |

|---|---|---|---|---|

| [Cu(R₂phen)₂]⁺ type | 599 nm | 5.6% | Solution | nih.gov |

| [Re(neocuproine)(NNi)(CO)₂]OTf | up to 845 nm | Not specified | Solution & Solid | acs.org |

| Cu(II) complex with salicylic acid and phenanthroline derivative | 473 nm | 30.75% | Solid | spectrabase.com |

Charge-Transfer Complex Characterization

2,9-Dimethyl-1,10-phenanthroline (Me₂phen) readily forms charge-transfer (CT) complexes with various electron acceptors. These interactions have been studied using techniques such as elemental analysis, infrared (IR) and ¹H NMR spectroscopy, and photometric titrations. nih.govnih.gov

Studies have shown the formation of 1:1 charge-transfer complexes between Me₂phen and acceptors like chloranil (B122849) (Chl), picric acid (HPA), and chloranilic acid (H₂CA). nih.govnih.gov The resulting complexes were identified as [(Me₂phen)(Chl)], [(Me₂phenH)⁺(PA)⁻], and [(Me₂phenH)⁺(HCA)⁻]. nih.govnih.gov In the case of the complexes with picric and chloranilic acids, the charge-transfer interaction is accompanied by hydrogen bonding. nih.govnih.gov X-ray crystallography of the chloranilic acid complex revealed dimeric units of [Me₂phenH]₂[(HCA)₂], where the anions are linked by O–H···O hydrogen bonds, and the cations and anions are connected by strong N–H···O hydrogen bonds. nih.gov The formation constants (KC) of these complexes are dependent on the specific electron acceptor used. nih.govnih.gov

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Identification

Mass spectrometry is a fundamental tool for the molecular identification and structural elucidation of 2,9-dimethyl-1,10-phenanthroline and its complexes. Different ionization techniques provide specific insights into the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) has been used to obtain mass spectra of 2,9-dimethyl-1,10-phenanthroline hydrochloride and its N-oxide dihydrate derivative, confirming their molecular weights and fragmentation patterns. nih.govrhhz.net

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) was employed to characterize a binuclear nickel(II) chloride complex with 2,9-dimethyl-1,10-phenanthroline, aiding in the confirmation of its dimeric structure.

High-Resolution Mass Spectrometry (HRMS) , particularly with electrospray ionization (ESI), is widely used for characterizing metal complexes. researchgate.net ESI-MS has been utilized to identify mononuclear mixed ligand copper(II) complexes of the type Cu(L)(2,9-dmp)₂. researchgate.net HRMS provides high-accuracy mass measurements, which is essential for the untargeted analysis of complex samples to identify and tentatively annotate various compounds. spectrabase.com However, it is important to note that for some redox-prone metal complexes, such as certain Cu(II) species, ESI-MS may induce reduction of the metal center (e.g., Cu(II) to Cu(I)), which can complicate the interpretation of the spectra. acs.org

Thermal Analysis Techniques (TGA, DTA) for Complex Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are vital for assessing the thermal stability and decomposition pathways of 2,9-dimethyl-1,10-phenanthroline complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating physical or chemical changes.

These techniques provide information on:

The presence and loss of solvent molecules, such as water of hydration.

The temperature ranges of thermal stability for the complexes.

The decomposition patterns and the nature of the final residue.

For example, TGA and DTA have been used to study the thermal behavior of various metal complexes with ligands similar to phenanthroline. The analysis of a binuclear nickel(II) chloride complex with 2,9-dimethyl-1,10-phenanthroline also included thermogravimetric analysis to characterize its thermal properties.

Electrochemical Characterization Methods

Electrochemical methods are employed to probe the redox behavior of 2,9-dimethyl-1,10-phenanthroline and its metal complexes, providing insights into their electron transfer properties.

Cyclic voltammetry (CV) is a powerful technique for studying the redox properties of electroactive species. For complexes of 2,9-dimethyl-1,10-phenanthroline (neocuproine), CV is used to determine their redox potentials and to investigate the nature of their redox processes.

Studies on iron and cobalt complexes with neocuproine have utilized CV to investigate the redox non-innocence of the ligand, where the ligand itself participates in the redox reactions. researchgate.net A series of redox isomers of M(neocuproine)₂ⁿ⁺ were synthesized and characterized, with findings indicating ligand-based reduction events. researchgate.net In copper(II) complexes with mixed ligands including 2,9-dimethyl-1,10-phenanthroline, CV has been used to study their redox behavior. The electrochemical properties of Cu[dmp]₂⁺ (where dmp = 2,9-dimethyl-1,10-phenanthroline) have also been investigated, providing information on its oxidation and reduction potentials which are crucial for understanding its electrochemiluminescence. rhhz.netacs.org

Electrochemiluminescence (ECL) is a process where light is generated from species created at an electrode surface. The copper(I) complex with 2,9-dimethyl-1,10-phenanthroline, Cu(dmp)₂⁺, has been a subject of ECL studies. rhhz.netacs.org

ECL has been observed for Cu(dmp)₂⁺ in various solvent systems, including aqueous, non-aqueous, and mixed solutions, often using tri-n-propylamine as a coreactant. rhhz.netacs.org The ECL intensity peaks at a potential that corresponds to the oxidation of both the coreactant and the Cu(dmp)₂⁺ complex. rhhz.netacs.org The peak potential for maximum ECL emission is significantly more anodic (by about 500 mV) than the corresponding oxidative peak potentials. rhhz.netacs.org This suggests that the emission may originate from the formation of the *Cu(dmp)₂⁺ metal-to-ligand charge-transfer excited state or an excited-state product resulting from the oxidation of Cu(dmp)₂⁺. rhhz.netacs.org

The efficiency of ECL is solvent-dependent and correlates with photoluminescence efficiencies. rhhz.netacs.org Notably, the presence of a nonionic surfactant like Triton X-100 can lead to a significant increase in ECL efficiency (≥50-fold). rhhz.netacs.org

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrochemical systems, including those involving metal complexes of 2,9-Dimethyl-1,10-phenanthroline hydrate (neocuproine hydrate). This method probes the impedance of a system over a range of frequencies, providing detailed insights into processes such as charge transfer, diffusion, and the formation of protective layers at electrode-electrolyte interfaces. youtube.comresearchgate.net

In the context of 2,9-Dimethyl-1,10-phenanthroline complexes, EIS is particularly valuable for characterizing their behavior in applications like corrosion inhibition and electrochemical sensing. researchgate.netresearchgate.net The analysis typically involves applying a small amplitude sinusoidal voltage signal at various frequencies and measuring the resulting current response. youtube.com The data is commonly visualized using Nyquist and Bode plots.

A Nyquist plot graphs the imaginary part of impedance (-Z") against the real part (Z'). palmsens.com For many electrochemical systems, the Nyquist plot displays a semicircle at high frequencies and may show a linear portion at low frequencies. The diameter of the semicircle is indicative of the charge-transfer resistance (Rct), a key parameter representing the resistance to corrosion or other electrochemical reactions at the surface. palmsens.comucla.edu A larger Rct value generally signifies better performance, for instance, in a corrosion inhibitor. researchgate.net

The Bode plot displays the logarithm of impedance magnitude (|Z|) and the phase angle shift (Φ) as a function of frequency. palmsens.com This representation clearly separates the impedance contributions at different frequencies and is useful for identifying the capacitive or resistive nature of the system.

Research on mercury-phenanthroline complexes, including those with the 2,9-dimethyl derivative, has utilized EIS to characterize the properties of modified electrodes. researchgate.net In such studies, EIS helps in understanding the changes in the electrode's surface properties upon modification, which is crucial for developing sensitive and efficient electrochemical sensors. researchgate.net The technique can quantify the increase in surface resistance or changes in capacitance, reflecting the binding of the complex to the electrode surface.

When 2,9-Dimethyl-1,10-phenanthroline and its complexes are studied for their role as corrosion inhibitors, EIS is used to evaluate the formation and integrity of a protective film on a metal's surface. The impedance spectra are often fitted to an equivalent electrical circuit model to quantify various electrochemical parameters. A common model is the Randles circuit, which includes the solution resistance (Rs), the charge-transfer resistance (Rct), and the double-layer capacitance (Cdl). researchgate.net The Cdl value provides information about the adsorption of inhibitor molecules onto the metal surface. A decrease in Cdl is often attributed to the formation of a thicker protective layer or a decrease in the local dielectric constant as the inhibitor displaces water molecules at the interface.

The table below summarizes typical parameters obtained from EIS analysis of systems involving phenanthroline-based inhibitors, illustrating how these values correlate with performance.

| Parameter | Symbol | Significance | Typical Trend with Inhibitor |

| Solution Resistance | R_s | Resistance of the electrolyte between the working and reference electrodes. | Generally unaffected by the inhibitor. |

| Charge-Transfer Resistance | R_ct | Resistance to the electrochemical reaction at the metal-electrolyte interface. | Increases significantly with inhibitor concentration, indicating effective inhibition. |

| Double-Layer Capacitance | C_dl | Capacitance of the electrical double layer formed at the interface. | Decreases with inhibitor concentration due to adsorption of the inhibitor film. |

| Inhibition Efficiency | η (%) | Percentage reduction in corrosion rate due to the inhibitor. | Calculated from R_ct values; increases with effective inhibitors. |

This table is a representative example based on typical findings for organic corrosion inhibitors and is intended to illustrate the data derived from EIS studies.

The analysis of Nyquist plots for these systems often reveals a single, sometimes depressed, semicircle. researchgate.net The depression of the semicircle is attributed to frequency dispersion resulting from surface roughness or inhomogeneities, and a constant phase element (CPE) is often used in the equivalent circuit instead of an ideal capacitor to account for this behavior. researchgate.net By comparing the Rct values in the presence and absence of the inhibitor, the inhibition efficiency (η%) can be calculated, providing a quantitative measure of the complex's effectiveness.

Applications of 2,9 Dimethyl 1,10 Phenanthroline Hydrate in Specialized Research Fields

Catalysis Research and Reaction Mechanism Elucidation

In the realm of catalysis, 2,9-dimethyl-1,10-phenanthroline hydrate (B1144303) is instrumental in both the development of new catalytic systems and the elucidation of complex reaction mechanisms. Its complexes with various transition metals are particularly effective in homogeneous catalysis, while materials derived from it are finding applications in heterogeneous systems.

Metal complexes formed with the 2,9-dimethyl-1,10-phenanthroline ligand are soluble in reaction media, functioning as homogeneous catalysts. The steric bulk of the ligand is a defining characteristic, influencing the geometry, stability, and reactivity of the metal center. wikipedia.org This allows for fine-tuning of catalytic activity and selectivity in a variety of organic reactions, including oxidation, reduction, cross-coupling, and polymerization.

Complexes of 2,9-dimethyl-1,10-phenanthroline (neocuproine) have demonstrated significant efficacy in catalyzing oxidation reactions, particularly the oxidation of alcohols.